molecular formula C4H5O2- B099206 Methacrylate CAS No. 18358-13-9

Methacrylate

Cat. No. B099206
CAS RN: 18358-13-9
M. Wt: 85.08 g/mol
InChI Key: CERQOIWHTDAKMF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methacrylate is a chemical compound that is widely used in scientific research due to its unique properties. Methacrylate is a monomer that can be polymerized to form a wide range of materials, including polymethyl methacrylate (PMMA), polyethylene glycol dimethacrylate (PEGDMA), and polyurethane methacrylate (PUMA). These materials have a wide range of applications in the fields of medicine, dentistry, and engineering.

Scientific Research Applications

  • Neurophysiological Research : Methacrylate, particularly polymethyl methacrylate, is used in neurophysiology for creating permanent apertures in the skull of monkeys for electrophysiological recording. A study described an alternative to polymethyl methacrylate by using a titanium chamber fastened with screws and sealed with hydroxyapatite to form a watertight gasket. This method promises increased durability and easier maintenance, benefiting both scientific discovery and animal welfare (Adams et al., 2011).

  • Microfluidics and Nanofluidics : Poly(methyl methacrylate) (PMMA) is used in the rapid prototyping of microfluidic devices. A study introduced a cost-effective bonding technique for PMMA layers, crucial for microfluidic research and its transition from laboratory to market. This technique allows for fast assembly of multilayer PMMA microfluidic devices, which is important for both academic research and industrial applications (Liga et al., 2016).

  • Dental Materials : Methacrylate-based materials, such as light-curing base materials, are significant in dentistry, especially for patients with acrylate intolerance. Research highlights the importance of choosing suitable base materials in the manufacture of dental prostheses to prevent clinical pathological manifestations due to intolerance (Sarkisyan et al., 2021).

  • Biomedical Applications : Methacrylate hydrogels, such as hydroxypropylmethacrylamid (HPMA) and 2-hydroxyethylmethacrylate (HEMA), have been used as scaffolds in spinal cord injury research. These hydrogels can be modified to improve tissue repair after spinal cord injury, showing potential for biomedical applications (Hejčl et al., 2018).

  • Tissue Engineering : Methacrylated hyaluronic acid (MeHA) is used in tissue engineering and drug delivery. A study proposed infrared spectroscopy as an alternative modality for assessing the degree of methacrylation of HA hydrogels, which is crucial for cell interactions in tissue engineering applications (Yousefi et al., 2018).

  • Environmental and Ecological Research : Methacrylates are studied for their environmental fate and aquatic toxicity. They are not considered persistent or bioaccumulative but have low to moderate toxicity. Research has developed quantitative structure–activity relationships (QSARs) to support the environmental assessment of methacrylic acid esters (Staples et al., 2009).

properties

CAS RN

18358-13-9

Product Name

Methacrylate

Molecular Formula

C4H5O2-

Molecular Weight

85.08 g/mol

IUPAC Name

2-methylprop-2-enoate

InChI

InChI=1S/C4H6O2/c1-3(2)4(5)6/h1H2,2H3,(H,5,6)/p-1

InChI Key

CERQOIWHTDAKMF-UHFFFAOYSA-M

SMILES

CC(=C)C(=O)[O-]

Canonical SMILES

CC(=C)C(=O)[O-]

synonyms

Methacrylic acidanion

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The monomer or oligomer used in the invention is preferably a monomer or oligomer which has two or more ethylenic unsaturated double bonds and which is addition-polymerized by irradiation with light. The monomer or oligomer may be a compound having at least one addition-polymerizable ethylenic unsaturated group therein and having a boiling point of 100° C. or higher at a normal pressure. Examples thereof include: a monofunctional acrylate and a monofunctional methacryalte such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate and phenoxyethyl (meth)acrylate; polyethylene glycol di(meth)acrylate, polypropylene glycol di(meth)acrylate, trimethylolethane triacrylate, trimethylolpropane tri(meth)acrylate, trimethylolpropane diacrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tetra(meth)acrylate, pentaerythritol tri(meth)acrylate, dipentaerythritol hexa(meth)acrylate, dipentaerythritol penta(meth)acrylate, hexanediol di(meth)acrylate, trimethylolpropane tri(acryloyloxypropyl)ether, tri(acryloyloxyethyl)isocyanurate, tri(acryloyloxyethyl)cyanurate, glycerin tri(meth)acrylate; a polyfunctional acrylate or polyfunctional methacrylate which may be obtained by adding ethylene oxide or propylene oxide to a polyfunctional alcohol such as polymethylolpropane or glycerin and converting the adduct into a (meth)acrylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
trimethylolpropane tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trimethylolpropane diacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
neopentyl glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pentaerythritol tetra(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
pentaerythritol tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
dipentaerythritol hexa(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
dipentaerythritol penta(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hexanediol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimethylolpropane tri(acryloyloxypropyl)ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
tri(acryloyloxyethyl)isocyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
tri(acryloyloxyethyl)cyanurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
glycerin tri(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
ethylenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
polyethylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
polypropylene glycol mono(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
phenoxyethyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
polyethylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
polypropylene glycol di(meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Synthesis routes and methods II

Procedure details

The copolymer of allyl methacrylate and methacrylate was prepared by placing 5 grams of allyl methacrylate, 95 grams of methyl methacrylate, 300 milliliters of methylene chloride, and 1.0 gram of isopropyl peroxydicarbonate in a 28 ounce round bottle. The bottle was sealed. The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours. The bottle was then removed from the water bath, and the polymer isolated by extraction with methanol to precipitate polymer. The polymer was then dried under vacuum. Thereafter, the molecular weight was determined by inherent viscosity in methylene chloride versus poly(methyl methacrylate), and was found to be in excess of 500,000.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
isopropyl peroxydicarbonate
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Ferrite particles (electrical resistance 1×109 Ω·cm), toluene, a copolymer of perfluorooctylethyl acrylate and methacrylate, carbon black (VXC-72 made by Cabot Co.) and cross-linked melamine resin were prepared in a mass ratio of 100:14:1.6:0.12:0.3. The copolymer was manufactured by copolymerization of perfluorooctylethyl acrylate and methacrylate in a copolymerization ratio of 40:60, and the weight average molecular weight Mw of the copolymer was 50,000.
[Compound]
Name
Ferrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One
Name
perfluorooctylethyl acrylate
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Air was introduced into a reaction vessel equipped with a stirrer, a thermometer, a cooling tube, and an air-inlet tube. Subsequently, 196.80 g (0.39 mol) of polycarbonate diol (manufactured by Daicel Chemical Industries, Ltd., product name PLACCEL CD205PL, number-average molecular weight: 500), 58.30 g (0.39 mol) of 2,2-bis(hydroxymethyl)butanate, 37.60 g (0.35 mol) of diethylene glycol, 148.10 g (0.75 mol) of 1,4-cyclohexanedimethanol monoacrylate, 0.55 g of p-methoxyphenol, 0.55 g of dibutyltin dilaurate, and 110.20 g of methyl ethyl ketone were added into the reaction vessel and heated to 65° C. under stirring uniformly in an air stream. Into a dripping vessel, 305.90 g (1.46 mol) of trimethyl hexamethylene diisocyanate was added. Then, trimethyl hexamethylene diisocyanate was dropped from the dripping vessel into the reaction vessel over 3 hours under stirring uniformly at 65° C. After the dropping, the dripping vessel was washed by use of 76.50 g of methyl ethyl ketone. After the dripping vessel was washed, a solution in the dripping vessel was charged as it is into the reaction vessel, and a resultant mixture was kept stirred uniformly for 2 hours at that temperature, Then, the resultant mixture was heated to 75° C. and stirred uniformly for 5 hours. Next, 9.30 g of methanol was added into the reaction vessel and was stirred uniformly at 60° C. for 30 minutes. Subsequently, 56.40 g of methyl ethyl ketone was added thereto to give a transparent resin solution. In this manner, a resin solution having a urethane bond and a methacryloyl group in its molecule was prepared. The resin solution thus prepared had a solid content concentration of 75% and a weight-average molecular weight of 14,800. Note that the solid content concentration and the weight-average molecular weight were measured in the same manner as in Synthesis Example 1. Then, (i) 66.7 g (solid content 50 g) of the resin solution thus prepared, (ii) 30 g of 2,2′-bis(4-methacryloxypentaethoxy phenyl)propane which served as a radical polymerizable compound, (iii) 162.5 g (solid content 65 g) of a resin solution which served as a binder resin and was obtained by copolymerizing methacrylate, methyl methacrylate, and butyl acrylate in a weight ratio of 22:71:7 (a solution which had a weight-average molecular weight of 80,000 and a solid content acid value of 143 mgKOH/g and was obtained by dissolving methacrylate, methyl methacrylate, and butyl acrylate in a solution of methyl cellsolve/toluene=6/4 (weight ratio) so as to have a solid content concentration of 40%), (iv) 3.5 g of benzophenone and 0.1 g of N,N′-tetraethyl-4,4′-diaminobenzophenone, both of which served as a photo-polymerization initiator, (v) 20 g (solid content 15 g) of a 75% methyl ethyl ketone solution of a block isocyanate compound which served as a thermosetting resin and was obtained by reacting an isocyanurate type hexamethylene diisocyanate isocyanate compound and methylethyl ketone oxime which served as a blocking agent, (vi) 40 g of CR-747 (a name of a product manufactured by DAIHACHI CHEMICAL INDUSTRY CO., LTD.) which served as a phosphorous flame retardant, (vii) 85 g of acetone which served as a diluent were blended, stirred, and then dispersed by use of a triple-roll mill to prepare a photosensitive resin composition. Physical properties of the photosensitive resin composition thus prepared was evaluated in the same manner as in Example 1. Evaluation results are shown in Table 2. Note that the photosensitive resin composition does not contain the component (B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
66.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-bis(4-methacryloxypentaethoxy phenyl)propane
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
( iii )
Quantity
162.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
polycarbonate diol
Quantity
196.8 g
Type
reactant
Reaction Step Five
Name
2,2-bis(hydroxymethyl)butanate
Quantity
58.3 g
Type
reactant
Reaction Step Five
Quantity
37.6 g
Type
reactant
Reaction Step Five
Quantity
148.1 g
Type
reactant
Reaction Step Five
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
110.2 g
Type
solvent
Reaction Step Five
Quantity
305.9 g
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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